molecular formula C102H172N36O32S7 B549260 Ziconotide CAS No. 107452-89-1

Ziconotide

Cat. No. B549260
M. Wt: 2639.2 g/mol
InChI Key: BPKIMPVREBSLAJ-UHFFFAOYSA-N
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Description

Ziconotide is an N-type calcium channel antagonist used to manage patients with severe chronic pain who cannot tolerate, or who have not responded adequately to other treatments such as intrathecal morphine and systemic analgesics . It is a neurotoxic peptide derived from the cone snail Conus magus comprising 25 amino acids with three disulphide bonds .


Molecular Structure Analysis

Ziconotide has a molecular formula of C102H172N36O32S7 . It has an average mass of 2639.134 Da and a monoisotopic mass of 2637.098389 Da . The molecule contains a total of 352 bonds, including 180 non-H bonds, 34 multiple bonds, 40 rotatable bonds, 28 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

Ziconotide is a selective N-type voltage-gated calcium channel blocker . This action inhibits the release of pro-nociceptive neurochemicals like glutamate, calcitonin gene-related peptide (CGRP), and substance P in the brain and spinal cord, resulting in pain relief .


Physical And Chemical Properties Analysis

Ziconotide is a solid compound . It is soluble in water (100 mg/mL) and DMSO (25 mg/mL) when ultrasonicated . It should be stored at ≤ -20°C, protected from light, dry, and sealed .

Scientific Research Applications

Pharmacological Mechanism and Analgesic Effect

Ziconotide is a synthetic conopeptide that acts as an intrathecal (IT) analgesic. It is derived from the venom of the marine cone snail and works by selectively antagonizing N-type voltage-gated calcium channels in the spinal cord, which are crucial for pain signal transmission. This mechanism provides significant analgesia for severe chronic pain, making it a potent alternative to opioids. Ziconotide is unique in that it doesn't lead to addiction or tolerance, a significant advantage over traditional opioid treatments (Smith & Deer, 2009), (McGivern, 2007).

Clinical Efficacy and Safety

Ziconotide has demonstrated efficacy and safety in the management of severe chronic pain, both cancer-related and non-cancerous. Clinical studies highlight its role as a valuable component in pain management, especially for patients who have not found relief with traditional therapies. However, its use requires careful titration to balance analgesic effects against potential side effects (Raffaeli et al., 2011), (Dupoiron et al., 2011).

Application in Special Populations

The effectiveness of ziconotide in specific populations, such as children with severe chronic pain, has been documented. For example, in a case of a child with severe Complex Regional Pain Syndrome, ziconotide showed a significant improvement in pain control and functional capacity (Stanton‐Hicks & Kapural, 2006).

Intrathecal Delivery and Long-Term Use

Ziconotide is administered intrathecally, directly into the spinal fluid, which allows for effective pain management at lower doses compared to systemic administration. Studies have examined its safety and tolerability in long-term use, providing insights into the management of chronic pain conditions with ziconotide (Wallace et al., 2008).

Non-Clinical Studies and Safety Profile

Nonclinical investigations of ziconotide, including toxicity studies and assessments of its pharmacokinetics and pharmacodynamics, reveal a safety profile consistent with its pharmacological activity and highlight its potential as a non-opioid analgesic in the management of severe chronic pain (Skov et al., 2007).

Safety And Hazards

Ziconotide is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment, including wearing protective gloves and clothing .

properties

IUPAC Name

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKIMPVREBSLAJ-QTBYCLKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H172N36O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883174
Record name Ziconotide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ether
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nociceptive pain signalling is a complex processing pathway involving peripheral nociceptors, primary afferent nerve fibres, and downstream CNS neurons located in the spinal cord. Voltage-gated calcium channels (VGCCs) are important regulatory components of neural signalling and include the N-type (Cav2.2) heteromultimeric high-voltage type calcium channels. Chronic pain conditions, including inflammatory and neuropathic pain, often involve the aberrant upregulation of VGCC activity through various cellular mechanisms, which can lead to allodynia and hyperalgesia. Specifically, N-type channel activation in lightly myelinated Aδ- and C-fibres is known to mediate the release of neurotransmitters substance P (SP), calcitonin gene-related peptide (CGRP), and glutamate, which influence downstream neural activation and pain perception. In addition, SP and CGRP induce inflammation, potentially exacerbating pre-existing inflammatory chronic pain. Ziconotide belongs to the ω-conotoxin class of neurotoxic peptides derived from the cone snail _Conus magus_ which are capable of inhibiting N-type VGCCs. Although the exact mechanism is yet to be elucidated, it is thought that ω-conotoxins function through direct occlusion of the ion pore to prevent calcium translocation across the membrane. Additional studies involving expression of chimeric subunits and molecular modelling suggest that insertion of the ziconotide Met12 residue into a hydrophobic pocket formed by Ile300, Phe302, and Leu305 of Cav2.2 increases binding and may be associated with toxic adverse effects., /Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain.
Record name Ziconotide
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Record name ZICONOTIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ziconotide

CAS RN

107452-89-1
Record name Ziconotide [USAN:INN]
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Record name Ziconotide
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Record name Ziconotide
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Record name 107452-89-1
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Record name ZICONOTIDE
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Citations

For This Compound
7,840
Citations
JA Williams, M Day, JE Heavner - Expert opinion on …, 2008 - Taylor & Francis
… safety, efficacy and dosing information for ziconotide. Methods: The sources searched for … the words ziconotide, conotoxins and pain. Results/conclusion: Ziconotide is administered …
Number of citations: 188 www.tandfonline.com
JE Pope, TR Deer - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
Introduction: Ziconotide is an N-type calcium channel antagonist to treat chronic pain that is delivered intrathecally. It is the only intrathecal, FDA-approved, non-opioid analgesic and is …
Number of citations: 159 www.tandfonline.com
JG McGivern - Neuropsychiatric disease and treatment, 2007 - Taylor & Francis
… Ziconotide is a powerful analgesic drug that has a unique mechanism of action … ziconotide likely results from its ability to interrupt pain signaling at the level of the spinal cord. Ziconotide …
Number of citations: 358 www.tandfonline.com
A Schmidtko, J Lötsch, R Freynhagen, G Geisslinger - The Lancet, 2010 - thelancet.com
… , ziconotide has a narrow therapeutic window because of substantial CNS side-effects, and thus treatment with ziconotide … and limitations of intrathecal ziconotide treatment and review …
Number of citations: 365 www.thelancet.com
AW Burton, TR Deer, MS Wallace… - Pain …, 2010 - painphysicianjournal.com
… Ziconotide is a nonopioid intrathecal analgesic used to manage severe … ziconotide. Objectives: The purpose of this review is to compare and discuss the different methods of ziconotide …
Number of citations: 53 www.painphysicianjournal.com
RD Penn, JA Paice - Pain, 2000 - Elsevier
The ω-conopeptide, ziconotide, is an N-type calcium-channel blocker that has been shown to produce antinociception in animals using formalin and hot-plate tests. Initial reports of …
Number of citations: 223 www.sciencedirect.com
PS Staats, T Yearwood, SG Charapata, RW Presley… - Jama, 2004 - jamanetwork.com
… We excluded 3 patients in the ziconotide group because of insufficient VASPI data, leaving … ziconotide and 40 receiving placebo, an ITT group of 71 patients receiving ziconotide and 40 …
Number of citations: 739 jamanetwork.com
…, R Kartzinel, Ziconotide 301 Study Group - Journal of pain and …, 2006 - Elsevier
Safety and efficacy data from a study of slow intrathecal (IT) ziconotide titration for the management of severe chronic pain are presented. Patients randomized to ziconotide (n=112) or …
Number of citations: 324 www.sciencedirect.com
GP Miljanich - Current medicinal chemistry, 2004 - ingentaconnect.com
… Clinical studies of ziconotide in more than 2,000 patients reveal important correlations to ziconotide’s non-clinical pharmacology. For example, ziconotide provides significant pain relief …
Number of citations: 703 www.ingentaconnect.com
RL Rauck, MS Wallace, AW Burton, L Kapural… - Pain …, 2009 - Wiley Online Library
… Ziconotide is a nonopioid intrathecal (IT) analgesic option for patients with neuropathic pain … The objective of this article is to review the published literature on ziconotide for the …
Number of citations: 116 onlinelibrary.wiley.com

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